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Abstract
N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification that has

emerged as a critical regulator of gene expression. Initially identified in non-coding RNAs like

tRNA and rRNA, its presence and function in messenger RNA (mRNA) have unveiled a new

layer of epitranscriptomic control. This modification, catalyzed by the sole writer enzyme N-

acetyltransferase 10 (NAT10), plays a pivotal role in modulating mRNA stability and translation

efficiency. Dysregulation of ac4C levels is increasingly linked to a spectrum of human diseases,

most notably cancer, where it influences oncogene expression and therapeutic resistance. This

technical guide provides an in-depth overview of the discovery, molecular mechanisms, and

physiological relevance of RNA cytidine acetylation. It includes a compilation of quantitative

data, detailed experimental protocols for ac4C detection, and visual representations of key

signaling pathways, offering a comprehensive resource for researchers and professionals in

drug development.

Introduction to N4-acetylcytidine (ac4C)
N4-acetylcytidine is an ancient RNA modification, first discovered in the 1960s, that is

conserved across all domains of life.[1][2][3] It involves the addition of an acetyl group to the

N4 position of a cytidine residue within an RNA molecule. In eukaryotes, this modification is

predominantly found in tRNA (tRNA-Ser and tRNA-Leu) and 18S rRNA, where it contributes to
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structural stability and proper biogenesis.[2] More recently, transcriptome-wide mapping has

revealed the dynamic presence of ac4C in mRNAs, opening a new frontier in the study of post-

transcriptional gene regulation.[4]

The installation of ac4C is exclusively catalyzed by N-acetyltransferase 10 (NAT10) in humans

and its orthologs (e.g., Kre33 in yeast).[5][6] NAT10 is a multifunctional enzyme with both RNA

acetyltransferase and protein lysine acetyltransferase activities.[7][8] Its role in modifying

mRNA has profound implications for cellular physiology, influencing processes from stem cell

self-renewal to stress responses and disease progression.[9][10][11]

The Molecular Mechanism of ac4C in mRNA
Metabolism
The primary function of ac4C modification in mRNA is the enhancement of its stability and the

promotion of its translation.[4][12][13][14][15][16]

Enhanced mRNA Stability: The presence of ac4C, particularly within the coding sequence

(CDS), is associated with a significant increase in mRNA half-life.[4][12][15] By acetylating

target transcripts, NAT10 protects them from degradation, leading to an overall increase in

their abundance.[12][15] This stabilization is a key mechanism by which ac4C regulates the

expression of critical genes, including pluripotency factors and oncogenes.[11][17]

Promoted Translation Efficiency: ac4C modification acts as a translational enhancer. Studies

have shown that acetylated mRNAs are translated more efficiently both in vitro and in vivo.[4]

[14] Analysis of ac4C peak locations reveals an enrichment for cytidine in the wobble

position of codons.[4][12] This suggests that ac4C may optimize decoding by the ribosome,

similar to its role in ensuring translational fidelity in bacterial tRNA.[4][14]

Position-Dependent Effects: The functional outcome of ac4C modification can depend on its

location within the mRNA transcript. While ac4C in the CDS robustly promotes translation

elongation, its presence within the 5'-untranslated region (5'-UTR) can inhibit translation

initiation.[18][6]

Core Regulatory Enzyme: N-acetyltransferase 10
(NAT10)
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NAT10 is the sole enzyme known to catalyze ac4C on RNA in eukaryotes.[18][16][19] It

functions as an ATP-dependent RNA acetyltransferase and possesses distinct domains for

RNA binding and catalysis.[5] For its activity on specific RNA substrates, NAT10 often requires

adapter proteins. For instance, THUMPD1 assists in the acetylation of tRNA.[18][20] While

NAT10's primary role in the context of this guide is RNA acetylation, it also functions as a

protein lysine acetyltransferase, with targets including histones and the tumor suppressor p53,

adding complexity to its regulatory functions.[7][21]

Physiological and Pathological Roles
The dynamic regulation of mRNA acetylation by NAT10 is crucial for a wide array of biological

processes and is implicated in numerous diseases.

Normal Physiological Processes
Stem Cell Fate and Development: NAT10 expression is positively correlated with

pluripotency.[11] It maintains the self-renewal of human embryonic stem cells (hESCs) by

acetylating and stabilizing the mRNA of core pluripotency factors, such as OCT4.[3][11][22]

[23] Depletion of NAT10 leads to the decay of these key transcripts and prompts

spontaneous differentiation.[3][11]

Stress Response: Under conditions of cellular stress, such as oxidative stress, ac4C-

modified mRNAs are enriched in stress granules—cytoplasmic aggregates of non-translating

mRNAs and proteins.[10][17][24] This suggests a role for ac4C in triaging specific mRNAs

for storage or regulated translation during the stress response.[10][24]

Other Processes: ac4C modification and NAT10 are also involved in spermatogenesis,

oogenesis, embryonic development, cellular senescence, and bone remodeling.[9][25]

Role in Disease
Cancer: Upregulation of NAT10 is a common feature in many cancers, including colorectal,

gastric, bladder, and liver cancers, and often correlates with poor prognosis.[8][9][17][19]

NAT10-mediated ac4C modification promotes tumorigenesis by increasing the stability and

translation of key oncogenic mRNAs.[13][19][26] This leads to the activation of cancer-

promoting signaling pathways, enhanced cell proliferation, metastasis, and resistance to

chemotherapy.[8][17][19]
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Autoimmune and Inflammatory Disorders: Dysregulation of NAT10 is associated with

autoimmune diseases like rheumatoid arthritis, where it modulates immune responses

through RNA acetylation.[27]

Viral Infections: ac4C modification has been shown to play a pivotal role in the lifecycle of

certain viruses by enhancing the stability and expression of viral RNA.[9][25]

Quantitative Data on ac4C Modification
The following tables summarize quantitative findings from various studies on RNA cytidine

acetylation, providing a basis for comparison of its effects on mRNA metabolism.
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Target RNA
Experiment
al System

Method
Observed
Effect on
Stability

Quantitative
Change

Reference

Bulk

acetylated

mRNA

Human HeLa

Cells
BRIC-seq

Increased

mRNA

stability

Significantly

longer half-

life compared

to non-

acetylated

transcripts

[15]

OCT4 mRNA

Human

Embryonic

Stem Cells

Actinomycin

D chase

Increased

mRNA

stability

NAT10

inactivation

promoted

transcript

decay

[3][11]

KIF23 mRNA
Colorectal

Cancer Cells

Actinomycin

D chase

Increased

mRNA

stability

NAT10

knockdown

decreased

KIF23 mRNA

half-life

[1][9]

TNC mRNA
Gastric

Cancer Cells

Actinomycin

D chase

Increased

mRNA

stability

NAT10

knockdown

decreased

TNC mRNA

half-life

[28][29]

COL5A1

mRNA

Gastric

Cancer Cells

mRNA decay

assay

Increased

mRNA

stability

NAT10

extended the

half-life of

COL5A1

mRNA

[5]

Table 1: Effect of ac4C on mRNA Stability. This table presents data on how ac4C modification,

primarily through the action of NAT10, enhances the stability of target mRNAs across different

cellular contexts.
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Target/System
Experimental
Approach

Observed
Effect on
Translation

Quantitative
Change

Reference

Acetylated

reporter mRNA

In vitro

translation assay

Enhanced

translation

Robustly

stimulated

translation,

particularly with

ac4C at wobble

positions

[4][14]

Acetylated

transcripts

Polysome

Profiling in HeLa

Cells

Enhanced

translation

Higher

translation

efficiency in WT

cells; significantly

decreased upon

NAT10 depletion

[15]

KIF23 mRNA Western Blot
Increased protein

expression

NAT10

overexpression

increased KIF23

protein levels

[1][9]

TNC mRNA Western Blot
Increased protein

expression

NAT10

knockdown

decreased TNC

protein levels

[28][29]

Table 2: Effect of ac4C on Translation Efficiency. This table highlights findings that demonstrate

the role of ac4C in promoting the efficient translation of modified mRNAs into proteins.
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RNA Species
Cellular
Context

Method
Stoichiometry
/ Detection
Rate

Reference

18S rRNA (nt

1842)

Human HeLa

Cells
RedaC:T-seq

~25% C:T

mismatch rate at

a ~100%

acetylated site

[27]

18S rRNA
Human HeLa

Cells
RetraC:T

Approached

stoichiometric

detection

(~100% C:T

mismatch rate)

[16]

Bulk mRNA

Human

Embryonic Stem

Cells

LC-MS/MS

Noticeable ac4C

modifications

detected across

the transcriptome

[11][23]

MVC Viral RNA Infected Cells LC-MS/MS

~0.7% of cytidine

residues were

ac4C modified

[22]

Table 3: Stoichiometry and Detection of ac4C. This table provides data on the abundance and

detection efficiency of ac4C on different RNA molecules, illustrating the challenges and

advancements in quantitative mapping.

Key Signaling Pathways Involving NAT10/ac4C
NAT10 and its ac4C modification are integrated into several critical signaling pathways that

regulate cell fate and disease progression.
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Caption: NAT10 promotes colorectal cancer (CRC) by acetylating KIF23 mRNA, leading to

Wnt/β-catenin pathway activation.[1][9][30]
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Caption: Upon DNA damage, NAT10 translocates to the nucleoplasm to activate p53 by

acetylating it and promoting Mdm2 degradation.[5][7][10][21]

Experimental Protocols and Methodologies
Accurate detection and mapping of ac4C are paramount to understanding its function. Several

key techniques have been developed for this purpose.

Workflow for ac4C Detection and Mapping
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Caption: General workflow for single-nucleotide resolution mapping of ac4C using chemical

modification and sequencing.

Detailed Protocol: RedaC:T-seq
This protocol details a method for mapping ac4C at base resolution using sodium borohydride

(NaBH₄)-induced reduction, which causes a C>T transition at ac4C sites during reverse

transcription.[13][31]

I. RNA Preparation and Ribodepletion (Day 1)

Isolate Total RNA: Extract high-quality total RNA from both wild-type (WT) and NAT10

knockout (NAT10⁻/⁻) cells using a standard Trizol-based method. The NAT10⁻/⁻ sample

serves as a crucial negative control to minimize false positives.[31]

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating

genomic DNA. Purify the RNA using an acid-phenol:chloroform extraction followed by

ethanol precipitation.[31]

Ribosomal RNA (rRNA) Depletion: Remove abundant rRNA from 1-5 µg of total RNA using a

commercial rRNA depletion kit (e.g., NEBNext rRNA Depletion Kit) according to the

manufacturer's instructions.[31]

Purify Ribodepleted RNA: Clean up the ribodepleted RNA using RNAClean XP beads and

quantify the final RNA concentration. Verify rRNA removal efficiency using a Bioanalyzer.[31]

II. NaBH₄ Reduction and RNA Fragmentation (Day 2)

Chemical Reduction:

For each sample (WT and NAT10⁻/⁻), prepare a 20 µL reaction containing up to 1 µg of

ribodepleted RNA.

Add 5 µL of 5x Borate Buffer (250 mM Boric acid, 375 mM NaCl, pH 8.0).

Add 2.5 µL of freshly prepared 200 mM NaBH₄ in 10 mM NaOH.

Incubate at 55°C for 1 hour.[32]
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RNA Purification: Purify the reduced RNA using an RNA cleanup kit (e.g., Zymo RNA Clean

& Concentrator) and elute in nuclease-free water.

RNA Fragmentation: Fragment the RNA to an average size of ~200 nucleotides using a

fragmentation buffer (e.g., Magnesium-based buffer) and heat incubation (e.g., 94°C for 5-8

minutes). Immediately stop the reaction on ice.

III. Library Construction and Sequencing (Day 3-4)

End Repair and Adapter Ligation: Perform end-repair on the fragmented RNA, followed by

ligation of a 3' adapter.

Reverse Transcription (RT): Perform reverse transcription using a primer complementary to

the 3' adapter. The NaBH₄-reduced ac4C (tetrahydro-ac4C) will cause the reverse

transcriptase to misincorporate an adenosine, leading to a C>T signature in the final

sequence.[31]

Second Adapter Ligation and Amplification: Ligate the 5' sequencing adapter to the cDNA

and perform PCR amplification to generate the final sequencing library.

Sequencing: Sequence the prepared libraries on an Illumina platform.

IV. Bioinformatic Analysis

Read Mapping: Align the sequencing reads to the reference genome using a splice-aware

aligner like STAR.[14]

Variant Calling: Identify single nucleotide variants (SNVs), specifically C>T mismatches, in

the mapped reads for both WT and NAT10⁻/⁻ samples.

Identify ac4C Sites: True ac4C sites are identified as positions with a significantly higher C>T

mismatch rate in the WT sample compared to the NAT10⁻/⁻ control.[31]

Protocol Principles: ac4C-seq
ac4C-seq is an alternative method that uses sodium cyanoborohydride (NaCNBH₃) under

acidic conditions to reduce ac4C.[14][33][34][35] This also results in a modified base that is

read as a 'T' during reverse transcription.[18][14] The workflow is similar to RedaC:T-seq but
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includes a crucial control: a sample pre-treated with mild alkali to deacetylate the RNA before

reduction.[18] A true ac4C site will show a high C>T mismatch rate in the reduced sample,

which is abrogated in both the mock-treated and the deacetylated controls.[18]

Protocol Principles: RNA Stability Assay (BRIC-seq)
To quantitatively measure the effect of ac4C on mRNA half-life, Bromouridine (BrU)

Immunoprecipitation Chase and deep sequencing (BRIC-seq) can be employed.[20][36][37]

Metabolic Labeling: Cells (e.g., WT and NAT10⁻/⁻) are pulse-labeled with a uridine analog,

5'-bromo-uridine (BrU), which is incorporated into newly transcribed RNA.[37]

Chase: The BrU-containing medium is replaced with normal medium, and cells are harvested

at multiple time points (e.g., 0, 4, 8, 12 hours).

Immunoprecipitation: BrU-labeled RNAs are specifically immunoprecipitated from total RNA

using an anti-BrdU antibody.[37]

Sequencing and Analysis: The amount of each BrU-labeled transcript remaining at each time

point is quantified by high-throughput sequencing. The decay rate and half-life for each

transcript are then calculated by fitting the data to an exponential decay model.[36]

Conclusion and Future Directions
RNA cytidine acetylation is a fundamental epitranscriptomic mark with profound effects on gene

expression. Its role in enhancing mRNA stability and translation efficiency places its writer

enzyme, NAT10, at the nexus of critical cellular pathways in both health and disease. The clear

link between elevated NAT10 activity and cancer progression has positioned it as a promising

therapeutic target. The development of specific inhibitors, such as Remodelin, underscores the

potential for targeting this pathway in oncology and other diseases.[1][30]

Future research will likely focus on several key areas: identifying the "reader" proteins that

recognize ac4C to mediate its downstream effects, discovering potential "eraser" enzymes that

might reverse the modification, and further elucidating the context-specific cofactors that guide

NAT10 to its diverse mRNA targets. Continued refinement of detection methods will be crucial

for mapping low-stoichiometry ac4C sites and understanding their dynamic regulation. A
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deeper understanding of the ac4C epitranscriptome will undoubtedly open new avenues for

diagnostic and therapeutic innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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